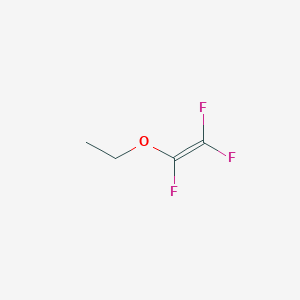

Ethyl trifluorovinyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-1,2,2-trifluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c1-2-8-4(7)3(5)6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKFYPFFYGHATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371936 | |

| Record name | Ethyl trifluorovinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1763-27-5 | |

| Record name | Ethyl trifluorovinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1763-27-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Studies of Reactions Involving Ethyl Trifluorovinyl Ether and Its Derivatives

Nucleophilic Addition Reactions of Trifluorovinyl Ether Moieties

The fluorine atoms in terminal perfluoroolefins, such as trifluorovinyl ethers, render the adjacent carbon atoms susceptible to nucleophilic attack. bohrium.com This reactivity has been harnessed to develop a variety of hydrofluoroethers and perfluorinated polyethers. bohrium.com

Nucleophilic addition-elimination reactions of aryl trifluorovinyl ethers (TFVEs) with substituted phenols have been studied in detail. researchgate.netresearchgate.net When sodium hydride is used as a base in N,N-dimethylformamide (DMF), the reaction yields vinyl substitution products. researchgate.netresearchgate.net In contrast, the use of caesium carbonate as a base leads to the formation of addition products. These addition products can subsequently be converted to the vinyl substitution products through dehydrofluorination using sodium hydride. researchgate.netresearchgate.net The reaction producing vinyl substitution products results in a mixture of (Z) and (E)-isomers, with the ratio being influenced by the steric bulk of the phenol (B47542) nucleophile. researchgate.netresearchgate.net A proposed mechanism for this stereoselectivity involves the formation of a carbanion intermediate, where the steric interactions between the aryl ether groups influence the rotational energy barriers, leading to a preferred isomer. researchgate.net

Radical Reaction Pathways in Fluorinated Ethers

Free-radical additions of acyclic ethers to fluorinated alkenes, such as hexafluoropropene (B89477), have been systematically investigated, revealing the significant influence of steric effects on the formation of different adducts. rsc.org In the context of photoredox catalysis, fluorinated radicals have demonstrated versatile reactivity, enabling divergent synthetic pathways. nih.gov These reactions can be switched to produce different products with high chemo- and regioselectivity, which is valuable for the synthesis of complex organic molecules. nih.gov Computational modeling and spectroscopic studies have provided deep insights into the mechanisms and reactivity of these fluorinated radicals. nih.gov

Thermal Cyclodimerization to Perfluorocyclobutane (PFCB) Linkages

Aromatic trifluorovinyl ethers undergo a characteristic thermal, radical-mediated [2+2] cycloaddition to form 1,2-disubstituted perfluorocyclobutyl (PFCB) linkages. nih.govresearchgate.netcore.ac.uk This cyclodimerization is a key step in the synthesis of a class of high-performance fluoropolymers known for their high thermal stability and processability. core.ac.uk The reaction proceeds in a stereorandom fashion, typically yielding an almost equal mixture of cis- and trans-stereoisomers. researchgate.net

Kinetics and Substituent Effects on Cyclodimerization

Kinetic studies on the thermal cyclodimerization of a series of para-substituted aromatic trifluorovinyl ethers have been conducted. nih.govacs.org These studies revealed that the nature of the substituent on the aromatic ring significantly affects the rate of cyclodimerization. nih.govacs.org Electron-withdrawing groups were found to slow down the reaction rate. nih.govacs.orgscience.gov This observation highlights the electronic sensitivity of the radical-mediated cycloaddition process.

Linear Free Energy Relationships in Cyclodimerization

The substituent effects on the thermal cyclodimerization have been quantitatively analyzed using the Hammett equation, which provides a linear free energy relationship. nih.govacs.orgscience.govscience.gov This analysis yielded negative reaction constants (ρ) of -0.46 at 120°C and -0.59 at 130°C. nih.govacs.orgscience.gov The negative ρ value confirms that electron-donating groups accelerate the rate of cycloaddition. acs.org This represents the first reported linear free energy relationship for the cyclodimerization of aromatic trifluorovinyl ethers to form PFCB compounds. nih.govacs.orgscience.govresearchgate.netscispace.comresearchgate.net

Thiol-Trifluorovinyl Ether Photopolymerization Mechanisms

A novel and efficient method for creating semifluorinated polymer networks is through the photopolymerization of trifluorovinyl ethers with thiols. researchgate.netacs.orgresearchgate.net This process, which can be initiated by light without the need for a photoinitiator, is rapid and leads to high conversion rates, forming homogeneous polymer networks. researchgate.netacs.orgacs.org The resulting semifluorinated ether/thioether linkages impart desirable properties to the polymers, including increased hydrophobicity, tunable glass transition temperatures, and enhanced mechanical toughness compared to their non-fluorinated counterparts. researchgate.netacs.org An important consideration in these reactions is the potential for an oxygen-induced degradation pathway, which can be mitigated by conducting the polymerization under an inert atmosphere. researchgate.netacs.orgresearchgate.net

Anti-Markovnikov Addition of Thiyl Radicals

The mechanism of thiol-trifluorovinyl ether photopolymerization proceeds via the anti-Markovnikov addition of a thiyl radical to the trifluorovinyl ether group. researchgate.netacs.orgresearchgate.net This regioselectivity is a hallmark of radical additions to alkenes. The process is initiated by the formation of a thiyl radical, which then adds to the less substituted carbon of the trifluorovinyl double bond. youtube.com This is followed by a hydrogen abstraction step from another thiol molecule, propagating the radical chain and forming the final product. youtube.com

Oxygen-Induced Degradation Pathways

The stability of trifluorovinyl ether (TFVE) compounds and their resulting polymers can be influenced by the presence of oxygen, particularly in processes involving radical intermediates. Studies on the photopolymerization of TFVE monomers with thiols have provided evidence of an oxygen-induced degradation pathway. researchgate.netacs.org This degradation can be circumvented by conducting the reactions under an inert atmosphere. researchgate.netacs.org

The proposed mechanism for this degradation involves several steps:

Initiation : Formation of free radicals.

Propagation and Scission : The reaction of these free polymer radicals with oxygen leads to the formation of polymer oxy- and peroxy-radicals. This is followed by chain scission, breaking the polymer backbone. researchgate.net

Termination : The various free radicals react with each other, which can lead to crosslinking. researchgate.net

In the context of thermal degradation, the atmosphere plays a critical role. For silicone resins modified with trifluorovinyl ether groups, degradation under an air atmosphere occurs in distinct stages. At lower temperatures, degradation is primarily attributed to back-biting reactions, as the relatively complete structure of the silicone resin limits the dissolution and diffusion of oxygen. mdpi.com However, as the temperature increases, oxidation becomes a more significant factor in the degradation of the main polymer chain. mdpi.com The high strength of the carbon-fluorine bond generally imparts significant resistance to oxidative degradation compared to non-fluorinated analogues. acs.org

Chain Transfer and Termination Mechanisms in Polymerization

The radical polymerization of ethyl trifluorovinyl ether (Et-TFVE) and its derivatives is characterized by a complex mechanism involving significant chain transfer and termination reactions that run concurrently with propagation. utoronto.ca These side reactions, primarily β-scission and hydrogen abstraction, play a crucial role in determining the final molecular weight and architecture of the resulting polymers. acs.orgutoronto.ca The interplay of these mechanisms often results in polymers with lower molecular weights than might otherwise be expected and can lead to multiple end-groups on a single polymer chain. smolecule.comutoronto.ca

β-Scission Processes

β-scission is a dominant chain transfer and termination mechanism in the polymerization of trifluorovinyl ethers, including Et-TFVE. utoronto.cautoronto.ca This process involves the homolytic cleavage of the carbon-oxygen bond that is in the beta position relative to the propagating radical center. smolecule.com This cleavage results in the formation of an acid fluoride (B91410) intermediate, which subsequently hydrolyzes to create a carboxylic acid end group on the polymer chain. smolecule.com Simultaneously, a new radical species is generated that can initiate new polymer chains. smolecule.com

This unimolecular disproportionation mechanism effectively limits the achievable molar mass of the polymer. utoronto.ca The prevalence of β-scission is temperature-dependent; for poly(Et-TFVE), the molar mass increases as the polymerization temperature is decreased, which is attributed to the suppression of the β-scission reaction relative to the propagation reaction. utoronto.ca

Spectroscopic analysis provides clear evidence for this process. The presence of the resulting carboxylic acid end groups is confirmed by a characteristic carbonyl peak in Fourier Transform Infrared (FTIR) spectroscopy. acs.orgsmolecule.comutoronto.ca

| Spectroscopic Method | Evidence | Attribution | Reference |

|---|---|---|---|

| FTIR Spectroscopy | Carbonyl peak at ~1775 cm⁻¹ | Carboxylic acid end group (-COOH) | acs.org, utoronto.ca |

| FTIR Spectroscopy | Carbonyl peak at ~1770 cm⁻¹ | Carboxylic acid functionality from acid fluoride intermediate | smolecule.com |

Hydrogen Abstraction Phenomena

Alongside β-scission, hydrogen abstraction is another significant chain transfer mechanism observed during the polymerization of Et-TFVE and related monomers with hydrocarbon ether pendant groups. utoronto.cautoronto.ca This process involves the propagating polymer radical abstracting a hydrogen atom from the pendant oligoether side chain of the monomer or another polymer chain. utoronto.casmolecule.com This reaction terminates one chain while creating a new radical on the side group, which can then initiate further polymerization.

This phenomenon was reported as the first instance of hydrogen abstraction occurring from the pendant group of the trifluorovinyl ether monomer itself. utoronto.ca The structure of the monomer is a key determinant of whether this pathway is active. For instance, in a comparative study, poly(Et-TFVE) and poly(t-Bu-TFVE) both showed evidence of hydrogen abstraction, whereas poly(Ph-TFVE), which lacks easily abstractable hydrogens on its pendant group, did not. utoronto.ca

The primary evidence for hydrogen abstraction comes from Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, which detects the formation of hydride end groups. acs.orgutoronto.cautoronto.ca

| Spectroscopic Method | Evidence | Attribution | Reference |

|---|---|---|---|

| ¹H NMR Spectroscopy | Broad doublet peak at 5.7 ppm | Hydride end group (-CF₂CFH) | acs.org, utoronto.ca, utoronto.ca |

Ionic Addition Mechanisms in Polymerization

Beyond radical polymerization, trifluorovinyl ethers can also be polymerized through ionic addition mechanisms. Specifically, the polymerization can proceed via the ionic addition of hydroxyl (-OH) groups to the trifluorovinyl ether group. researchgate.netchempedia.info This step-growth polymerization method has been used to prepare fluorinated arylene vinylene ether (FAVE) polymers by reacting bisphenols with aryl trifluorovinyl ethers. researchgate.net

The reaction conditions have a profound impact on the structure of the resulting polymer. Research has shown that when the polymerization of a trifluorovinyl ether alcohol is conducted in the absence of a solvent, linear polymers with number-average molecular weights (Mn) up to 29,000 g/mol can be obtained in high yields. researchgate.netnih.gov However, when the same reaction is performed in a glyme solvent, the major products are cyclic oligomers, with cyclic dimers being formed in yields as high as 60%. researchgate.netnih.gov

The addition of various nucleophiles to the trifluorovinyl group is a foundational reaction for this type of polymerization. chempedia.infobohrium.com The fluorine atoms on the terminal double bond make the carbon atoms susceptible to nucleophilic attack, enabling the formation of new ether linkages. bohrium.com

| Reaction Condition | Major Product | Reference |

|---|---|---|

| No Solvent | Linear Polymers (Mn up to 29,000 g/mol) | researchgate.net, nih.gov |

| Glyme Solution | Cyclic Oligomers (Major Product) | researchgate.net, nih.gov |

Polymerization Science of Ethyl Trifluorovinyl Ether

Homopolymerization of Ethyl Trifluorovinyl Ether (Et-TFVE)

The homopolymerization of this compound (Et-TFVE) has been accomplished primarily through redox-initiated emulsion polymerization techniques. utoronto.caacs.org This method allows for the synthesis of poly(this compound), or poly(Et-TFVE), a fluoropolymer with unique properties stemming from its fluorinated backbone and hydrocarbon ether pendant groups. acs.orgacs.org

Redox-Initiated Emulsion Polymerization

Redox-initiated aqueous emulsion polymerization is a common and effective method for polymerizing Et-TFVE. utoronto.caacs.org This process typically involves a redox system, such as potassium persulfate, ferrous ion, and sodium bisulfite, to generate radicals and initiate polymerization at low temperatures. utoronto.caacs.org The use of a surfactant, like sodium dodecyl sulfate (B86663), is crucial for creating a stable emulsion of the monomer in the aqueous medium. utoronto.ca

The polymerization is generally conducted under a nitrogen purge to remove dissolved oxygen, which can inhibit the reaction. acs.org Key parameters that influence the polymerization include temperature, initiator concentration, and surfactant concentration. utoronto.caacs.org For instance, polymerizations have been successfully carried out at temperatures around 20°C. acs.org The reaction is typically allowed to proceed for an extended period, often up to two days, to achieve significant monomer conversion. acs.org Yields as high as 60% have been reported for the homopolymerization of Et-TFVE using this technique. acs.org

The resulting poly(Et-TFVE) is typically a transparent, highly viscous liquid at room temperature. utoronto.ca Characterization of the polymer often reveals a high molecular weight, with weight-average molecular weights (Mw) reaching as high as 40,000, and polydispersity indices (PDI) ranging from approximately 2 to 3. acs.orgacs.org The glass transition temperature (Tg) of poly(Et-TFVE) is approximately -60°C. acs.orgacs.org

It is important to note that the thermal cyclopolymerization of some aryl trifluorovinyl ether monomers can lead to the formation of perfluorocyclobutyl (PFCB) linkages. elsevierpure.comnih.govsci-hub.seresearchgate.net This process is a radical-mediated step-growth mechanism that occurs at elevated temperatures, typically above 150°C, without the need for an initiator. nih.govsci-hub.seresearchgate.net

Kinetic Studies of Homopolymerization

Kinetic studies of the homopolymerization of Et-TFVE provide insight into the reaction mechanisms, including termination and chain transfer events. utoronto.ca The polymerization of Et-TFVE is complex, with evidence suggesting the occurrence of both β-scission and hydrogen abstraction as competing termination and chain transfer reactions. utoronto.caacs.org

β-Scission: This process involves the fragmentation of the propagating radical, leading to the formation of a carboxylic acid end group. utoronto.caacs.org Evidence for β-scission is often observed through Fourier-transform infrared spectroscopy (FTIR), with the appearance of a carbonyl peak. acs.org

Hydrogen Abstraction: This chain transfer mechanism involves the abstraction of a hydrogen atom from the pendant hydrocarbon ether group of the monomer or polymer by a propagating radical. utoronto.caacs.org This results in the formation of a hydride end group on the polymer chain, which can be identified by a characteristic peak in the 1H NMR spectrum. acs.org The propensity for hydrogen abstraction is a notable feature of the polymerization of Et-TFVE and other similar trifluorovinyl ethers with oligoether pendant groups. utoronto.cautoronto.ca

The relative rates of propagation, β-scission, and hydrogen abstraction are influenced by reaction conditions such as temperature. utoronto.ca For example, decreasing the polymerization temperature has been shown to suppress β-scission relative to propagation, leading to an increase in the molar mass of the resulting poly(Et-TFVE). utoronto.ca

Copolymerization Strategies Involving this compound

This compound (Et-TFVE) can be copolymerized with a variety of other monomers to create fluoropolymers with tailored properties. These copolymerization strategies often utilize redox-initiated emulsion polymerization and allow for the incorporation of different functionalities into the final polymer. utoronto.ca

Copolymerization with Tetrafluoroethylene (B6358150) (TFE)

Et-TFVE has been successfully copolymerized with tetrafluoroethylene (TFE). rsc.org This process can yield curable elastomers with a broad range of potential applications. rsc.org The resulting copolymers combine the properties of both monomers, offering a balance of fluorocarbon and hydrocarbon characteristics. core.ac.uk

Copolymerization with other Alkyl Vinyl Ethers

The copolymerization of Et-TFVE with non-fluorinated alkyl vinyl ethers, such as ethyl vinyl ether (EVE), has been investigated. utoronto.ca Due to the electron-poor nature of Et-TFVE and the electron-rich character of EVE, this copolymerization often exhibits a strong tendency towards an alternating structure. utoronto.ca This is because the propagating radical from one monomer preferentially reacts with the other monomer. utoronto.ca

Redox-initiated aqueous emulsion polymerization is an effective method for this copolymerization. utoronto.ca The resulting poly(Et-TFVE-co-EVE) is typically a transparent and highly viscous material at room temperature. utoronto.ca The composition of the copolymer can be influenced by the monomer feed ratio, although the reactivity differences between the monomers play a significant role. utoronto.ca In the case of Et-TFVE and EVE, the copolymer is often enriched in the trifluorovinyl ether component relative to the monomer feed. utoronto.ca

Copolymerization with Vinyl Acetate (B1210297) and Subsequent Hydrolysis

Et-TFVE can be copolymerized with vinyl acetate (VAc) using redox-initiated aqueous emulsion polymerization. utoronto.ca The resulting poly(Et-TFVE-co-VAc) is a transparent, rubbery material at room temperature. utoronto.ca

A key feature of this copolymer is the potential for subsequent hydrolysis of the acetate groups to yield vinyl alcohol (VA) units. utoronto.ca This creates a terpolymer, poly(Et-TFVE-co-VAc-co-VA), which incorporates reactive hydroxyl functional groups into the polymer chain. utoronto.ca The extent of hydrolysis can be controlled, allowing for the preparation of polymers with varying hydroxyl content. utoronto.ca

The hydrolysis is typically carried out under acidic conditions, for example, using concentrated sulfuric acid in a methanol/water mixture. utoronto.ca The presence of the hydroxyl groups can be confirmed by techniques such as FTIR and 1H NMR spectroscopy. acs.org The introduction of these reactive sites opens up possibilities for further modification and cross-linking of the polymer. acs.orgacs.org

During the copolymerization of Et-TFVE with VAc, the possibility of hydrogen abstraction from the oligoether pendant group of Et-TFVE remains a relevant mechanistic pathway. utoronto.ca Evidence suggests that this abstraction is more significant in copolymers with a higher fraction of Et-TFVE in the monomer feed. utoronto.ca

Copolymerization with Functionalized Trifluorovinyl Ether Monomers

The copolymerization of this compound, specifically 1-[2-(2-ethoxy-ethoxy)-ethoxy]-1,2,2-trifluoroethene (Et-TFVE), with other functionalized trifluorovinyl ether monomers provides a strategic route to tailored fluoropolymers. A key example is the copolymerization of Et-TFVE with 1-[2-(2-tertiary-butoxy-ethoxy)-ethoxy]-1,2,2-trifluoroethene (t-Bu-TFVE) via redox-initiated emulsion polymerization. acs.orgacs.org The t-butyl group in t-Bu-TFVE serves as a protected alcohol, which can be removed post-polymerization to introduce reactive hydroxyl groups, facilitating further modification or cross-linking. acs.orgacs.org

Research indicates that Et-TFVE and t-Bu-TFVE exhibit similar reactivity, leading to near-ideal copolymerization behavior where the copolymer composition is directly controlled by the monomer feed ratio. acs.org This allows for precise tuning of the final polymer's properties. For instance, while the glass transition temperature (Tg) of the copolymers remains around -60°C, similar to the homopolymers, the thermal stability is directly influenced by the copolymer composition. acs.orgacs.org Poly(Et-TFVE) is more thermally stable than poly(t-Bu-TFVE), and the decomposition temperature of the copolymer is dependent on the relative content of the two monomers. acs.org

The utility of ETVE extends to copolymerization with non-fluorinated monomers such as ethyl vinyl ether (EVE) and vinyl acetate (VAc). utoronto.ca The reactivity ratios for these systems provide insight into the polymerization behavior.

| Copolymer System | r₁ (TFVE) | r₂ (Comonomer) | Copolymerization Behavior |

| Ph-TFVE¹ / Ethyl Vinyl Ether (EVE) | 0.25 ± 0.07 | 0.016 ± 0.04 | Tendency toward alternation |

| Ph-TFVE¹ / Vinyl Acetate (VAc) | 0.034 ± 0.04 | 0.89 ± 0.08 | Random incorporation, VAc radical prefers self-propagation |

¹Data for 1-(2-phenoxyethoxy)-1,2,2-trifluoroethene (Ph-TFVE), a structurally related aromatic trifluorovinyl ether, is used to illustrate reactivity with common vinyl monomers. Source: utoronto.ca

These reactivity ratios indicate that in the copolymerization with EVE, there is a tendency for the monomers to alternate along the polymer chain. In the case of VAc, the TFVE radical prefers to cross-propagate with VAc, while the VAc radical is more likely to add to another VAc monomer. utoronto.ca The resulting copolymers containing VAc can be partially hydrolyzed to introduce vinyl alcohol units, creating functional terpolymers. utoronto.ca

Copolymerization with Multifunctional Thiols for Network Formation

A significant advancement in the polymerization of trifluorovinyl ethers is their use in thiol-ene photopolymerization to form highly cross-linked polymer networks. researchgate.netacs.org This method utilizes the efficient and rapid reaction between the trifluorovinyl ether double bond and thiol groups, proceeding via a free-radical mechanism. The reaction is a step-growth polyaddition that can be initiated photochemically, often without the need for a photoinitiator. acs.orgacs.org

The process involves the anti-Markovnikov addition of a thiyl radical across the trifluorovinyl ether's double bond. researchgate.netacs.org When difunctional TFVE monomers are reacted with multifunctional thiols (e.g., tetrathiols), a dense, homogeneous, semifluorinated polymer network is formed. researchgate.netopenrepository.com This reaction exhibits rapid kinetics and proceeds to high conversion rates. acs.org

The resulting ether/thioether linkages within the semifluorinated network impart desirable properties, including:

Tunable Glass Transition Temperature (Tg): The Tg of the network can be adjusted based on the specific monomers used. researchgate.netacs.org

Enhanced Mechanical Properties: Compared to analogous hydrocarbon-based thiol-ene networks, the semifluorinated versions exhibit significant increases in toughness, stress at break, and strain at break. acs.org

Hydrophobicity: The incorporation of fluorine atoms results in hydrophobic materials. researchgate.net

This on-demand, photocurable system provides a versatile route to robust, semifluorinated materials suitable for various applications, including advanced coatings. acs.orgresearchgate.net

Step-Growth Polymerization with Diols and Bisphenols

This compound and related aryl trifluorovinyl ethers can undergo step-growth polymerization with diols and bisphenols to create fluorinated arylene vinylene ether (FAVE) polymers. researchgate.net This polymerization proceeds through a base-promoted addition-elimination reaction between a phenol (B47542) and a trifluorovinyl ether group. researchgate.net

The reaction can be carried out using stoichiometric amounts of a strong base like sodium hydride (NaH) or a catalytic amount of a base such as cesium carbonate (Cs₂CO₃). researchgate.net Kinetic studies of the polymerization between an aryl trifluorovinyl ether and 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) using NaH as the base revealed second-order reaction kinetics. researchgate.net The activation energy for this process was determined to be 59 kJ/mol, providing insight into the mechanistic pathway of FAVE polymer formation. researchgate.net This step-growth method allows for the synthesis of high-performance thermoplastic materials with high thermal stability. dokumen.pub

Influence of Polymerization Conditions

Effects of Temperature on Molar Mass and Yield

The temperature of polymerization has a profound effect on both the molar mass and the yield of poly(this compound). In the aqueous emulsion homopolymerization of Et-TFVE, a clear inverse relationship between polymerization temperature and the resulting molar mass is observed. utoronto.ca Lowering the reaction temperature suppresses chain transfer reactions, such as β-scission, relative to propagation, allowing for the growth of longer polymer chains. utoronto.ca

| Polymerization Temperature (°C) | Number-Average Molar Mass (Mₙ, g/mol ) | Weight-Average Molar Mass (Mₙ, g/mol ) | Polydispersity Index (PDI) | Yield (%) |

| 50 | 4,000 | 11,300 | 2.8 | 68 |

| 30 | 7,600 | 21,700 | 2.9 | 60 |

| 20 | 9,800 | 27,800 | 2.8 | N/A |

| 2 | 13,000 | 33,800 | 2.6 | 69 |

Data for the redox-initiated aqueous emulsion polymerization of Et-TFVE. Source: utoronto.ca

As shown in the table, decreasing the temperature from 50°C to 2°C results in a more than threefold increase in the number-average molar mass of poly(Et-TFVE). utoronto.ca The yield, however, does not show a simple linear trend with temperature and can be affected by other factors, such as the compatibility of surfactants at lower temperatures. utoronto.ca

Effects of Initiator Concentration

In the radical polymerization of this compound, the initiator concentration is a critical parameter for controlling molar mass. Generally, lower initiator concentrations are employed to obtain higher molar mass polymers. utoronto.ca However, the polymerization of TFVEs is complicated by significant chain transfer mechanisms, including β-scission of the propagating radical and hydrogen abstraction from the ether pendant group. utoronto.ca These chain transfer events can terminate a growing chain and initiate a new one, which limits the final molar mass even at low initiator concentrations. utoronto.ca Consequently, the molar masses of poly(Et-TFVE) are often lower than what might be expected based on initiator concentration alone, and the polymers typically exhibit a broad polydispersity index (PDI), often greater than 2.0. utoronto.ca

Role of Solvents in Polymerization

The choice of solvent or reaction medium plays a crucial role in the polymerization of this compound. Much of the synthesis has been performed via redox-initiated aqueous emulsion polymerization. acs.orgutoronto.ca This method is effective but can be influenced by the solubility and compatibility of surfactants, especially at different temperatures. utoronto.ca

Alternative media, such as supercritical carbon dioxide (CO₂), have been explored for the polymerization of ETVE. scholaris.ca Polymerization in CO₂ can suppress certain side reactions. For example, when copolymerizing tetrafluoroethylene (TFE) with vinyl acetate (VAc), the use of CO₂ as a solvent was found to reduce the extent of hydrogen abstraction from VAc compared to reactions run in aqueous emulsions, resulting in more linear polymers. scholaris.ca

For solution polymerization, a variety of organic solvents can be considered, such as benzene, diethyl ether, dioxane, and tetrahydrofuran (B95107) (THF). google.com However, the solvent must be chosen carefully. The use of polar aprotic solvents like dimethylformamide (DMF) can be problematic, as they can promote side reactions with the highly reactive monomer and intermediates, potentially leading to the formation of byproducts instead of the desired polymer. google.com The interaction between the final polymer and the solvent is also important for processing; for example, the solvent used to cast films of poly(Et-TFVE) blends, such as chloroform (B151607) or toluene, can influence the surface enrichment and properties of the resulting film. utoronto.ca

Impact of Catalysts and Bases on Polymerization

The polymerization of trifluorovinyl ethers (TFVEs) featuring hydrocarbon ether pendant groups, such as this compound, is commonly achieved through redox-initiated aqueous emulsion polymerization. utoronto.caacs.orgutoronto.ca This technique utilizes a multi-component initiator system to generate radicals under relatively mild temperature conditions.

A typical system employs a redox couple, such as potassium persulfate and iron(II), along with a reducing agent like sodium hydrogensulfite, in an aqueous emulsion stabilized by a surfactant like sodium dodecylsulfate. utoronto.ca The polymerization is initiated by radicals formed from this redox reaction. The temperature of the polymerization has a significant impact on the resulting polymer's molar mass; for instance, studies on analogous monomers show that a decrease in temperature generally leads to an increase in molar mass and a lower polydispersity index (PDI). utoronto.ca

While the term "catalyst" is used broadly, in the context of radical polymerization, these components are more accurately described as initiators, as they are consumed during the reaction. The "base" component in this system, sodium hydrogensulfite, acts as a reducing agent within the redox couple to facilitate radical generation. The efficiency of this initiation system allows for polymer yields typically ranging from 60% to 70% over several days. utoronto.ca

Anionic polymerization presents an alternative route, initiated by compounds with low reactivity like alkali metal tert-butoxides or certain organoaluminum compounds. rsc.org However, for TFVEs with hydrocarbon side chains, the predominant method reported in detailed studies is redox-initiated emulsion polymerization. utoronto.ca It is also noteworthy that some aromatic trifluorovinyl ethers can undergo thermal, radical-mediated polymerization at temperatures exceeding 150°C without the need for any external catalysts or initiators. researchgate.net

Table 1: Representative Emulsion Homopolymerization Conditions for a Trifluorovinyl Ether (TFVE) Monomer

| Parameter | Condition |

|---|---|

| Monomer | 1-(2-alkoxy ethoxy)-1,2,2-trifluoroethene |

| Method | Aqueous Emulsion Polymerization |

| Initiator System | Potassium persulfate/Iron (II)/Sodium hydrogensulfite |

| Surfactant | Sodium Dodecylsulfate |

| Temperature | 2°C to 30°C |

| Typical Yield | 60-70% |

Data sourced from studies on TFVEs with hydrocarbon ether pendant groups. utoronto.ca

Monomer Reactivity Ratios and Propagating Radical Behavior

The copolymerization behavior of this compound and related monomers provides critical insight into the reactivity of the monomer and its corresponding radical. Monomer reactivity ratios (r) quantify the relative tendency of a propagating radical to add a monomer of its own kind versus a comonomer.

Detailed studies on novel TFVEs, which serve as close analogs to this compound, have been conducted to determine these ratios. For example, the radical copolymerization of 1-(2-phenoxyethoxy)-1,2,2-trifluoroethene (Ph-TFVE) with ethyl vinyl ether (EVE) and vinyl acetate (VAc) yielded specific reactivity ratios. utoronto.ca

Table 2: Monomer Reactivity Ratios for the Copolymerization of Ph-TFVE

| Comonomer (M₂) | r₁ (Ph-TFVE) | r₂ (M₂) | Copolymerization Tendency |

|---|---|---|---|

| Ethyl Vinyl Ether (EVE) | 0.25 ± 0.07 | 0.016 ± 0.04 | Alternating |

| Vinyl Acetate (VAc) | 0.034 ± 0.04 | 0.89 ± 0.08 | Random/Blocky (VAc) |

Data derived from Lousenberg & Shoichet, 2000. utoronto.ca

In the copolymerization with EVE, both reactivity ratios are low, indicating a tendency towards alternation. utoronto.ca For the copolymerization with VAc, the data suggests that the Ph-TFVE radical prefers to cross-propagate with VAc, while the VAc radical propagates more randomly. utoronto.ca Other research has shown that TFVEs with different ether pendant groups, such as 1-[2-(2-ethoxy-ethoxy)-ethoxy]-1,2,2-trifluoroethene (Et-TFVE), exhibit nearly ideal copolymerization behavior with similar monomers, suggesting their reactivities are comparable. acs.org

The behavior of the propagating radical in the homopolymerization of TFVEs with oligoether side chains is particularly complex, involving competing chain transfer mechanisms that limit the molar mass of the final polymer. utoronto.cautoronto.ca These mechanisms are:

β-Scission: This is a chain transfer process where the propagating polymer radical undergoes scission, resulting in the formation of carboxylic acid end groups. This pathway has been observed for various TFVEs. utoronto.ca

Hydrogen Abstraction: The propagating radical, being highly electrophilic due to the adjacent fluorine atoms, can abstract a hydrogen atom from the hydrocarbon oligoether pendant group of another monomer or polymer chain. utoronto.cautoronto.ca This results in the formation of hydride end groups, a phenomenon confirmed by ¹H-NMR spectroscopy in polymers like poly(Et-TFVE). utoronto.ca

The propensity for hydrogen abstraction appears to depend on the structure of the ether pendant group. For instance, in the polymerization of Ph-TFVE, hydrogen abstraction was not observed, suggesting that β-scission was the primary molar mass-limiting mechanism. utoronto.ca In contrast, for TFVEs with aliphatic ether side chains, both hydrogen abstraction and β-scission are active, complicating the polymerization kinetics. utoronto.cautoronto.ca

Advanced Polymer Structures and Architectures Derived from Ethyl Trifluorovinyl Ether

Functionalized Poly(trifluorovinyl ether)s

The introduction of functional groups into poly(trifluorovinyl ether)s expands their utility by enabling further chemical modifications, such as cross-linking or the introduction of specific chemical affinities.

Hydroxyl-Functionalized Copolymers

Hydroxyl-functionalized fluoropolymers offer a route to materials that can be readily modified, for instance, for use in coatings. Copolymers of ethyl trifluorovinyl ether (Et-TFVE) and a protected hydroxyl-containing trifluorovinyl ether monomer, such as 1-[2-(2-tertiary-butoxy-ethoxy)-ethoxy]-1,2,2-trifluoroethene (t-Bu-TFVE), can be synthesized via redox-initiated emulsion polymerization. acs.orgacs.org The tert-butyl protecting group can be subsequently removed under acidic conditions to yield hydroxyl-functionalized copolymers. acs.org

The composition of these copolymers can be controlled by the monomer feed ratio, allowing for a range of hydroxyl content. acs.org The presence of hydroxyl groups influences the polymer's properties; for example, the glass-transition temperature (Tg) increases with higher hydroxyl content due to hydrogen-bonding interactions. acs.org These hydroxyl groups provide reactive sites for cross-linking reactions, for instance, with diisocyanates like 1,6-hexamethylene diisocyanate, to form cross-linked polymer films. acs.orgacs.org

Table 1: Properties of Hydroxyl-Functionalized Trifluorovinyl Ether Copolymers

| Copolymer Composition (mol % Et-TFVE / t-Bu-TFVE) | Post-Hydrolysis Hydroxyl Content (mol %) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (°C) |

|---|---|---|---|

| 100 / 0 | 0 | -60 | >350 |

| 50 / 50 | 50 | Not specified | Intermediate between homopolymers |

| 0 / 100 | 100 | +9 | <350 |

Sulfonyl and Sulfonimide Functionalized Ionomers

Trifluorovinyl ether monomers bearing sulfonyl fluoride (B91410), sulfonate, and sulfonimide functionalities have been developed for use in proton-conducting ionomers, which are critical components of fuel cells. energy.gov These functional monomers can be copolymerized with tetrafluoroethylene (B6358150) (TFE) to produce ionomers with varying equivalent weights. energy.govresearchgate.net The synthesis of such monomers often starts from commercially available materials like 4-bromophenol (B116583) and involves multiple steps. researchgate.netresearchgate.net

Ionomers based on a sulfonimide functionalized trifluorovinyl ether monomer have been extensively studied. energy.gov These partially fluorinated polymers exhibit excellent thermal and chemical stability and are good proton conductors over a wide range of humidity levels. researchgate.net The development of these materials is aimed at improving the performance of proton exchange membranes, particularly under hot and dry conditions. energy.gov

Silicon-Containing Fluoropolymers

The incorporation of silicon into fluoropolymers can enhance properties such as flexibility and thermal stability. acs.org A notable class of these materials is siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers. These are synthesized from aryl trifluorovinyl ether monomers containing siloxane linkages. acs.org For example, bis[1,3-[4-[(trifluorovinyl)oxy]phenyl]]-1,1,3,3-tetramethyldisiloxane can be prepared and subsequently polymerized through thermal cyclopolymerization to yield a flexible and thermally stable elastomeric film.

Another approach involves the co-hydrolysis and polycondensation of methyl alkoxysilane monomers with a silane (B1218182) monomer containing a trifluorovinyl ether group, such as {4-[trifluorovinyl(oxygen)]phenyl}methyldiethoxysilane. mdpi.comresearchgate.net The resulting silicone resins can be cured through both the condensation of Si-OH groups and the [2+2] cyclodimerization of the trifluorovinyl ether groups, which forms perfluorocyclobutane structures. mdpi.comresearchgate.net This cross-linking enhances the thermal stability and hydrophobicity of the silicone resin. mdpi.com

Table 2: Thermal Properties of Silicone Resins Containing Trifluorovinyl Ether Groups

| Sample | Ratio of TFVE groups to all organic groups (RF/R) | 5% Weight Loss Temperature (T5%) in N2 (°C) | Char Yield at 800°C in N2 (%) |

|---|---|---|---|

| M-SR (control) | 0 | 455.8 | 75.4 |

| F-SR-1 | 0.05 | 496.5 | 73.1 |

| F-SR-2 | 0.10 | 510.2 | 70.5 |

| F-SR-3 | 0.15 | 525.1 | 65.2 |

| F-SR-4 | 0.20 | 530.7 | 60.1 |

Data adapted from a study on silicone resins containing trifluorovinyl ether groups. mdpi.com

Cross-linked Polymer Networks

Cross-linked networks derived from trifluorovinyl ethers exhibit enhanced thermal stability and mechanical properties. A common method for creating these networks is the thermal [2π+2π] cycloaddition of aryl trifluorovinyl ethers. nih.govscispace.com This reaction, which typically occurs at temperatures between 150°C and 200°C, forms perfluorocyclobutyl (PFCB) moieties as the cross-linking units without the need for additional agents or producing condensation byproducts. nih.govscispace.com

For instance, random copolymers of methyl methacrylate (B99206) (MMA) and a methacrylate monomer containing an aryl trifluorovinyl ether group can be synthesized. nih.govscispace.com Subsequent thermal treatment of these copolymers leads to the formation of a cross-linked network, resulting in a significant increase in the glass transition temperature and thermal decomposition temperature compared to the linear copolymer and neat PMMA. nih.govscispace.com The formation of the three-dimensional network structure restricts the mobility of the polymer chains, thereby improving the material's heat resistance. nih.govscispace.com

Perfluorocyclobutane (PFCB) Aromatic Polyethers

Perfluorocyclobutane (PFCB) aromatic polyethers are a class of semi-fluorinated polymers synthesized through the thermal cyclopolymerization of aromatic trifluorovinyl ether monomers. researchgate.net This step-growth polymerization proceeds via a radical-mediated mechanism and yields well-defined polymers. researchgate.net PFCB polymers combine the desirable properties of polyaryl ethers with those of fluorocarbons, resulting in materials with excellent processability, high-temperature performance, optical transparency, and low dielectric constants. researchgate.net

The synthesis of these polymers can be tailored to produce both linear thermoplastics and thermosetting prepolymers. The versatility of the trifluorovinyl ether chemistry allows for the incorporation of various aromatic and functional groups, enabling the fine-tuning of the polymer's properties for specific applications. researchgate.net For example, the incorporation of siloxane segments can lead to elastomeric PFCB polymers.

Fluoroethylene/Vinylene Alkyl/Aryl Ether (FAVE) Polymers

Fluorinated arylene vinylene ether (FAVE) polymers represent a newer class of semi-fluorinated aromatic ether polymers. researchgate.net They are synthesized through the step-growth polycondensation of monomers bearing trifluorovinyl ether groups with bisphenols. researchgate.net This method provides a more cost-effective route to semi-fluorinated polymers compared to PFCB aryl ether polymers. researchgate.net

FAVE polymers are typically amorphous, soluble in common organic solvents, and can be processed to form optically transparent and flexible films. researchgate.net A key characteristic of FAVE polymers synthesized from bis(trifluorovinyloxy)biphenyl and various bisphenols is their telechelic nature, possessing trifluorovinyl ether end groups. advanceseng.com These end groups can undergo thermal chain extension to form perfluorocyclobutyl (PFCB) aryl ether polymers, leading to materials with significantly higher glass transition temperatures. advanceseng.com

Table 3: Properties of FAVE Polymers and their Chain-Extended PFCB Derivatives

| FAVE Polymer (Bisphenol used) | Tg of FAVE Polymer (°C) | Tg of Chain-Extended PFCB Polymer (°C) |

|---|---|---|

| From 9,9-Bis(4-hydroxyphenyl)fluorene | 168 | 174 |

| From 4,4'-(Hexafluoroisopropylidene)diphenol | 150 | 149 |

Data sourced from a study on semi-fluorinated arylene vinylene ether telechelic polymers. advanceseng.com

Block and Star-Shaped Copolymers

The unique reactivity of this compound (ETFVE) allows for its incorporation into advanced polymer architectures such as block and star-shaped copolymers. These structures are of significant interest as they combine the distinct properties of different polymer segments within a single macromolecule, leading to novel materials with tunable characteristics. The synthesis of such complex architectures often relies on controlled/living polymerization techniques, which enable the sequential growth of different monomer blocks and the formation of well-defined, multi-arm structures.

Block Copolymers

The synthesis of block copolymers containing poly(this compound) (PETFVE) segments can be approached through various living polymerization methods. Living cationic polymerization, for instance, is a well-established technique for vinyl ethers and has been adapted for the synthesis of fluorinated analogues. Systems initiated with titanium tetrachloride in the presence of a common ion salt have been shown to facilitate the controlled polymerization of trifluoromthis compound, a closely related monomer. smolecule.com This method allows for the sequential addition of monomers, which is the fundamental principle behind block copolymer synthesis, while maintaining control over the molecular weight and achieving a narrow molecular weight distribution. smolecule.com The active propagating species can be removed after polymerization through an aqueous workup. smolecule.com

A powerful strategy for creating block copolymers is the combination of different polymerization mechanisms. For example, sequential cationic and radical Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully employed to create block copolymers containing a poly(ethyl vinyl ether) (PEVE) segment. researchgate.net In one approach, a PEVE macro-chain transfer agent (macroCTA) is first synthesized via cationic RAFT polymerization. This macroCTA is then used to initiate the radical RAFT polymerization of a second monomer or a pair of monomers, leading to the formation of a well-defined block copolymer. researchgate.net This technique has been shown to produce block copolymers with low dispersity (Đ < 1.35). researchgate.net Given the structural similarity and reactivity patterns, this methodology presents a viable pathway for the synthesis of block copolymers incorporating PETFVE.

The synthesis of PEVE-b-P(CTFE-alt-EVE), a block copolymer of poly(ethyl vinyl ether) and an alternating copolymer of chlorotrifluoroethylene (B8367) and ethyl vinyl ether, highlights the potential of combining different polymerization techniques. researchgate.net The process involves two main pathways:

Synthesis of a PEVE block by cationic RAFT polymerization from a P(CTFE-alt-EVE) macroCTA.

Synthesis of a P(CTFE-alt-EVE) block by radical RAFT polymerization from a PEVE macroCTA. researchgate.net

Research has indicated that the second pathway, starting with the PEVE macroCTA, is more effective in producing well-defined block copolymers. researchgate.net

| Synthesis Pathway | Description | Outcome |

| Pathway 1 | A P(CTFE-alt-EVE) macroCTA is first synthesized via radical RAFT copolymerization, followed by chain extension with EVE via cationic RAFT polymerization. | Leads to poorly defined block copolymers due to irreversible transfer reactions affecting the macroCTA. researchgate.net |

| Pathway 2 | A PEVE macroCTA is synthesized via cationic RAFT polymerization, followed by chain extension with CTFE and EVE via radical RAFT copolymerization. | Results in well-defined PEVE-b-P(CTFE-alt-EVE) block copolymers with low dispersities (Đ < 1.35). researchgate.net |

Star-Shaped Copolymers

Star-shaped polymers, which consist of multiple polymer arms radiating from a central core, can also be synthesized using ETFVE. These architectures are typically created using either an "arm-first" or a "core-first" approach, often employing controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or RAFT.

In the "core-first" method, a multifunctional initiator is used to simultaneously grow multiple polymer arms. For fluorinated polymers, this has been demonstrated with the synthesis of star-like homopolymers and amphiphilic star-like block copolymers using ATRP. researchgate.net For instance, a fluorinated initiator can be used to create a star-shaped polymer with fluorinated moieties in the shell. researchgate.net

The "arm-first" approach involves the synthesis of linear polymer arms with reactive end groups that are subsequently attached to a multifunctional coupling agent. While specific examples utilizing ETFVE are not prevalent, the synthesis of amphiphilic star-like block copolymers with ethyleneglycol units as the core and fluorinated moieties in the shell has been reported, demonstrating the feasibility of this approach for creating complex fluorinated architectures. researchgate.net

The synthesis of multi-responsive hyperbranched star copolymers has also been explored, which can self-assemble into various complex micelles. sioc-journal.cn Although these examples may not directly use ETFVE, the underlying principles of controlled polymerization and polymer coupling are applicable for designing star-shaped polymers containing PETFVE segments.

| Architecture | Synthesis Strategy | Polymerization Technique | Key Features |

| Block Copolymers | Sequential monomer addition using a macroinitiator/macroCTA. | Living Cationic Polymerization, RAFT | Combines properties of distinct polymer blocks; well-defined structures with low dispersity. smolecule.comresearchgate.net |

| Star-Shaped Copolymers | "Core-first" or "arm-first" methods. | ATRP, RAFT | Multiple polymer arms radiating from a central core; can form complex micelles. researchgate.net |

Structure Property Relationships in Ethyl Trifluorovinyl Ether Derived Polymers

Correlation of Monomer Structure with Resultant Polymer Properties

The properties of polymers derived from trifluorovinyl ethers (TFVEs) are profoundly influenced by the chemical nature of the pendant groups attached to the monomer. The incorporation of hydrocarbon oligoether side chains, such as in 1-[2-(2-ethoxy-ethoxy)-ethoxy]-1,2,2-trifluoroethene (Et-TFVE), enhances the processability and solubility of the resulting polymers in common organic solvents, a significant advantage over many commercially available fluoropolymers that are often insoluble and difficult to process. acs.orgutoronto.ca

The structure of the monomer's side group directly impacts the physical state and properties of the homopolymer. For instance, polymers synthesized from monomers with flexible oligoether pendant groups like Et-TFVE or 1-[2-(2-tertiary-butoxy-ethoxy)-ethoxy]-1,2,2-trifluoroethene (t-Bu-TFVE) are typically transparent, highly viscous liquids at room temperature. In contrast, incorporating a more rigid pendant group, such as in 2-(2-phenoxy ethoxy)-1,1,2-trifluoroethene (Ph-TFVE), results in a white, powdered polymer. utoronto.ca

Furthermore, the pendant group can introduce reactive functionalities. The tert-butyl group in poly(t-Bu-TFVE) acts as a protected alcohol. Its removal via hydrolysis yields a hydroxyl group, providing a reactive site for further chemical modification, such as cross-linking with diisocyanates to form polymer films. acs.orgacs.org This ability to introduce functionality allows for the creation of materials with tailored properties, such as copolymers with controlled compositions that exhibit characteristics intermediate to their respective homopolymers. acs.orgutoronto.ca For example, copolymerizing TFVE monomers with vinyl acetate (B1210297) allows for subsequent hydrolysis to produce vinyl alcohol-containing terpolymers, further modifying the polymer's properties. utoronto.ca

The thermal cyclodimerization of aryl trifluorovinyl ether monomers leads to the formation of perfluorocyclobutyl (PFCB) aromatic ether polymers. These materials are known for their high thermal stability, excellent chemical resistance, and improved processability compared to traditional fluoropolymers. researchgate.net

Thermal Behavior and Stability of Polymers

The thermal properties of polymers derived from ethyl trifluorovinyl ether and related monomers are a direct consequence of their molecular architecture, particularly the pendant group structure and the presence of specific functional groups.

The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is a key parameter for defining a polymer's application range. For homopolymers with flexible oligoether side chains, such as poly(Et-TFVE) and poly(t-Bu-TFVE), the Tg is quite low, typically around -60 °C. acs.orgresearchgate.netutoronto.ca Interestingly, for these types of polymers, the molar mass has been shown to have little effect on the Tg. acs.org Copolymers of Et-TFVE and t-Bu-TFVE also exhibit a similar Tg, following predictions from the Fox equation. acs.org

A significant modification of the Tg can be achieved by altering the pendant groups post-polymerization. When the tert-butyl group of poly(t-Bu-TFVE) is hydrolyzed to a hydroxyl group (TFVE-OH), the Tg of the polymer increases dramatically. The Tg rises from approximately -61 °C for the homopolymer with no hydroxyl content to +9 °C for the fully hydrolyzed poly(TFVE-OH). acs.orgresearchgate.netutoronto.ca This substantial increase is attributed to the formation of strong hydrogen-bonding interactions, either intramolecularly or intermolecularly, which restrict chain mobility. acs.org The physical nature of the polymer also changes, transitioning from a viscous liquid to a tacky white solid as the hydroxyl content increases. acs.org

In contrast, polymers with more rigid backbones or side chains exhibit higher Tg values. For example, poly(Ph-TFVE), with its phenyl-containing side group, has a Tg of 23 °C. utoronto.ca Polymers based on perfluorocyclobutyl (PFCB) aromatic ethers, formed from the thermal dimerization of trifluorovinyl aryl ether monomers, can have Tg values ranging from 85 °C to 350 °C depending on the specific monomer structure. researchgate.net

| Polymer | Pendant Group | Tg (°C) | Reference |

|---|---|---|---|

| Poly(Et-TFVE) | -[O(CH₂)₂]₂OCH₂CH₃ | -62 to -60 | acs.org |

| Poly(t-Bu-TFVE) | -[O(CH₂)₂]₂OC(CH₃)₃ | -61 to -60 | acs.org |

| Poly(Et-TFVE-co-t-Bu-TFVE) (50% Et-TFVE) | Mixed | -63 | acs.org |

| Poly(TFVE-OH) | -[O(CH₂)₂]₂OH | +9 | acs.orgresearchgate.net |

| Poly(Ph-TFVE) | -O(CH₂)₂OPh | +23 | utoronto.ca |

The thermal stability of TFVE-derived polymers is also closely linked to the monomer's side-chain structure. Thermogravimetric analysis (TGA) reveals that poly(Et-TFVE) is more thermally stable than poly(t-Bu-TFVE). acs.orgutoronto.ca

Poly(Et-TFVE) degrades in a single stage, with an onset temperature of approximately 300 °C and 10% mass loss occurring at 327 °C. The degradation is thought to proceed via an unzipping reaction. acs.org In contrast, the decomposition of poly(t-Bu-TFVE) occurs in two distinct stages. The first stage begins at a much lower temperature, around 115 °C, and corresponds to the loss of the tert-butyl group, which accounts for about 26% of the polymer's mass. The second stage of decomposition, involving the polymer backbone, starts at around 280 °C. acs.orgutoronto.ca

The hydrolyzed polymer, poly(TFVE-OH), shows different thermal behavior again. It has an onset of decomposition at 150 °C but is ultimately more stable at very high temperatures than other non-cross-linked variants, retaining more of its mass at 400 °C and losing 85% of its mass only at temperatures exceeding 650 °C. acs.orgutoronto.ca

The degradation mechanisms are also influenced by the pendant group. For poly(Et-TFVE) and poly(t-Bu-TFVE), radical hydrogen abstraction from the oligoether pendant group is a key mechanism during polymerization, which can limit the molar mass. utoronto.ca For poly(Ph-TFVE), β-scission is the predominant molar mass–limiting mechanism. utoronto.ca In the case of perfluorocyclobutyl (PFCB) polymers, mechanical degradation through sonication causes chain scission via cycloreversion of the PFCB ring, generating reactive trifluorovinyl ether end groups. This mechanochemical pathway is distinct from the thermal degradation route, which yields different, non-reactive products. This unique mechanical degradation allows the polymer to be thermally remended. acs.org

| Polymer | Decomposition Onset (°C) | Temperature at 10% Mass Loss (°C) | Degradation Profile | Reference |

|---|---|---|---|---|

| Poly(Et-TFVE) | 300 | 327 | One Stage | acs.org |

| Poly(t-Bu-TFVE) | 115 (Stage 1) / 280 (Stage 2) | 140 | Two Stages | acs.orgutoronto.ca |

| Poly(TFVE-OH) | 150 | 205 | One Stage | acs.orgutoronto.ca |

| Poly(Et-TFVE-co-t-Bu-TFVE) (50/50) | ~140 (Stage 1) | - | Two Stages | utoronto.ca |

Mechanical Properties of Polymer Networks

The mechanical integrity of polymer networks derived from trifluorovinyl ethers, particularly their ability to withstand stress and deformation, can be significantly enhanced by the strategic incorporation of fluorine.

The formation of polymer networks through the photopolymerization of difunctional TFVE monomers with multifunctional thiols creates semifluorinated ether/thioether linkages. These networks exhibit markedly improved mechanical properties when compared to analogous, purely hydrogenated ether/thioether networks. researchgate.netacs.org

Specifically, the semifluorinated polymer networks demonstrate a 2-fold increase in strain at break and a 4-fold increase in stress at break . researchgate.netacs.org This means the material can be stretched to twice the extent and can withstand four times the stress before fracturing compared to its non-fluorinated counterpart. This substantial improvement is attributed to the higher rigidity of the semifluorinated ether/thioether linkage and its capacity for hydrogen bonding, which contributes to a more robust network structure. researchgate.netacs.org

Toughness, which represents the total energy a material can absorb before fracturing, is a critical measure of its durability. The semifluorinated polymer networks created from thiol-TFVE photopolymerization show a more than 5-fold increase in toughness relative to a structurally similar hydrogenated thiol-ene material. researchgate.netacs.org This dramatic enhancement in toughness is a direct result of the stronger carbon-carbon bonds and increased intermolecular forces (rigidity and hydrogen bonding) introduced by the semifluorinated ether/thioether structure. researchgate.netacs.org

Furthermore, films cast from certain perfluorocyclobutyl (PFCB) polymers have been described as tough, free-standing, and flexible, indicating good mechanical integrity suitable for various applications. rsc.org

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| Et-TFVE | 1-[2-(2-ethoxy-ethoxy)-ethoxy]-1,2,2-trifluoroethene |

| t-Bu-TFVE | 1-[2-(2-tertiary-butoxy-ethoxy)-ethoxy]-1,2,2-trifluoroethene |

| Ph-TFVE | 2-(2-phenoxy ethoxy)-1,1,2-trifluoroethene |

| TFVE-OH | 1-[2-(2-hydroxy-ethoxy)-ethoxy]-1,2,2-trifluoroethene |

| PFCB | Perfluorocyclobutyl |

| EVE | Ethyl vinyl ether |

| VAc | Vinyl acetate |

| VA | Vinyl alcohol |

Solubility and Processability in Organic Solvents

Polymers derived from this compound (ETFE) exhibit enhanced solubility in common organic solvents and improved processability compared to many commercial fluoropolymers. acs.orgutoronto.caacs.org This advantageous characteristic is attributed to the incorporation of hydrocarbon oligoether pendant groups, which increases their compatibility with a wider range of solvents. acs.orgutoronto.ca

The presence of these pendant groups, which are more hydrophilic than the perfluorinated backbone, facilitates interactions with organic solvents, thereby overcoming the processing limitations often associated with highly fluorinated polymers. utoronto.caacs.org Research has demonstrated that polymers containing trifluorovinyl ether (TFVE) groups generally show good solubility in common organic solvents such as toluene, ethyl acetate, and chloroform (B151607). rsc.org This enhanced solubility is a key factor in their facilitated processability, allowing for techniques like solution casting of films. tandfonline.com

For instance, new TFVE polymers with oligoether hydrocarbon pendant groups have been specifically designed to improve solubility and processability. acs.orgutoronto.ca These polymers are soluble in most organic solvents and are thermally stable, which makes them suitable as additives in blends to modify surface properties. utoronto.ca The ability to dissolve in common organic solvents broadens the potential applications for these materials, including in coatings and blends. acs.orgacs.org

Interactive Table: Solubility of this compound-Derived Polymers in Various Solvents.

This table is based on data from multiple studies and provides a general overview of solubility. Specific solubility will depend on the exact polymer composition and molecular weight.

| Solvent | Solubility |

| Toluene | Soluble rsc.org |

| Ethyl Acetate | Soluble rsc.orgmdpi.com |

| Chloroform | Soluble rsc.org |

| Dimethyl Acetamide (DMAC) | Soluble tandfonline.com |

| Ethanol | Soluble acs.org |

| Methanol | Used for washing/precipitation utoronto.ca |

| Water | Used for precipitation acs.org |

Dielectric Properties and Electrical Insulation Characteristics

Polymers derived from this compound are noted for their favorable dielectric properties, making them promising candidates for applications in electrical insulation and microelectronics. rsc.orgrsc.org The incorporation of fluorine atoms into the polymer structure is a key contributor to these characteristics. rsc.org Fluoropolymers, in general, are known for their low dielectric constants and superior electrical insulating abilities. rsc.org

The formation of perfluorocyclobutane (PFCB) rings through the thermal cyclodimerization of trifluorovinyl ether groups can lower the crosslinking density and the polarity of the molecule, which in turn results in a decreased dielectric constant. rsc.org For example, a spiro-centered fluorinated macromonomer, when cured, exhibited a low dielectric constant (Dk) of 2.58 at 30 MHz. rsc.org This value is comparable to or better than many commercial low-k materials. rsc.org

Furthermore, research into fluorinated polymers has consistently highlighted their potential for use in applications requiring good electrical insulation. rsc.orggoogle.com The inherent properties of fluoropolymers, such as low moisture absorption and high chemical resistance, also contribute to their reliability as electrical insulators. acs.org

Interactive Table: Dielectric Properties of a Cured Spiro-Centered TFVE-based Polymer.

Data adapted from a study on a specific spiro-centered fluorinated macromonomer.

| Property | Value | Frequency |

| Dielectric Constant (Dk) | 2.58 | 30 MHz rsc.org |

| Dissipation Factor (Df) | Not Specified | 30 MHz |

Hydrophobic Characteristics of Derived Polymers

Polymers derived from this compound exhibit significant hydrophobic properties, a characteristic largely attributed to their fluorine content. rsc.orgmdpi.com The presence of a fluorocarbon backbone contributes to low surface energy, which in turn leads to water and oil repellency. utoronto.caacs.org

The hydrophobicity of these polymers can be quantified by measuring the water contact angle on their surfaces. For instance, a cured film of a spiro-centered fluorinated macromonomer showed a water contact angle of 98.6°, indicating good hydrophobicity. rsc.org This high contact angle is directly linked to the low water uptake observed in these materials. rsc.org In another study, silicone resins containing trifluorovinyl ether groups demonstrated increased hydrophobicity with higher TFVE content, with water contact angles reaching up to 128.3°. mdpi.com

The inherent incompatibility between the hydrophobic perfluorinated backbone and more hydrophilic pendant groups can lead to surface enrichment of the fluorinated segments, further enhancing the hydrophobic nature of the material's surface. utoronto.ca This property is particularly valuable for applications such as coatings and moisture barriers. mdpi.com

Interactive Table: Water Contact Angles of TFVE-Derived Polymers.

This table presents data from different studies to illustrate the hydrophobic nature of these polymers.

| Polymer System | Water Contact Angle (°) |

| Cured Spiro-Centered TFVE Macromonomer Film | 98.6 rsc.org |

| Silicone Resin with TFVE groups | 113.8 - 128.3 mdpi.com |

| Polystyrene blend with poly(Et-TFVE-co-TFVE-OH) | 61 utoronto.ca |

Factors Influencing Molecular Weight and Polydispersity

The molecular weight and polydispersity index (PDI) of polymers derived from this compound are influenced by several factors during polymerization, including reaction temperature, initiator concentration, and the occurrence of side reactions like β-scission and chain transfer. utoronto.cautoronto.ca

Temperature and Initiator Concentration: Studies have shown that both temperature and initiator concentration have a clear effect on the resulting polymer molar mass. utoronto.ca For instance, in the emulsion polymerization of certain trifluorovinyl ether monomers, a decrease in polymerization temperature led to an increase in the molecular weight of the resulting polymer, likely due to the suppression of β-scission relative to propagation. utoronto.ca Conversely, increasing the temperature generally leads to lower molecular weights. utoronto.ca The concentration of the initiator also plays a role, with lower initiator concentrations generally expected to produce higher molecular weight polymers, although this can be complicated by other reaction mechanisms. utoronto.ca

β-Scission and Chain Transfer: The polymerization of trifluorovinyl ethers is often complicated by β-scission, a termination and chain transfer mechanism that fundamentally limits the achievable molecular weights. utoronto.casmolecule.com This process involves the cleavage of the carbon-oxygen bond beta to the propagating radical, leading to the formation of carboxylic acid end groups. utoronto.casmolecule.com This β-scission is a predominant factor controlling the number average molecular weight (Mn) under certain aqueous emulsion conditions. utoronto.ca

Hydrogen abstraction from the pendant group of the trifluorovinyl ether can also act as a chain transfer mechanism, influencing the final molecular weight and polydispersity. utoronto.ca

Polydispersity Index (PDI): The polydispersity of these polymers, which indicates the breadth of the molecular weight distribution, is also affected by these factors. PDIs for trifluorovinyl ether polymers synthesized via emulsion polymerization are typically in the range of 2 to 3.6. utoronto.cautoronto.ca Polymers synthesized at lower temperatures have been observed to have lower PDIs. utoronto.ca The presence of chain transfer reactions, such as those involving allylic groups from comonomers, can lead to higher polydispersities. smolecule.com

Interactive Table: Influence of Polymerization Temperature on Molecular Weight of Poly(Et-TFVE).

Data adapted from a study on the emulsion polymerization of Et-TFVE.

| Polymerization Temperature (°C) | Weight Average Molar Mass (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| 30 | Lower Mw | Higher PDI |

| 20 | Higher Mw | Lower PDI |

| 2 | Highest Mw | Lowest PDI utoronto.ca |

Advanced Characterization Techniques in the Study of Ethyl Trifluorovinyl Ether and Its Polymers

Dynamic Light Scattering (DLS) for Solution Properties

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to determine the size distribution profile of small particles or polymers in solution. unchainedlabs.comacs.org The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. unchainedlabs.com These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. Analysis of these intensity fluctuations yields the translational diffusion coefficient of the particles, which can then be converted into a hydrodynamic radius using the Stokes-Einstein equation. mdpi.com

While specific DLS studies focusing exclusively on the solution properties of pure poly(Et-TFVE) are not extensively detailed in the literature, the technique has been instrumental in understanding the morphology of related trifluorovinyl ether polymers and their behavior in blends. For instance, Atomic Force Microscopy (AFM) studies of poly(Et-TFVE) cast on mica have revealed the presence of large aggregates approximately 200 nm in diameter. utoronto.caacs.org This suggests that in solution, poly(Et-TFVE) may not exist as individual dissolved chains but rather as larger, aggregated structures. DLS would be an ideal technique to study the size and distribution of these aggregates in various solvents. The technique is sensitive enough to characterize the hydrodynamic size of such assemblies and monitor their stability as a function of concentration, temperature, or solvent quality. mdpi.com

Dynamic Mechanical Analysis (DMA) for Mechanical Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers. tainstruments.com In a DMA experiment, a small, oscillatory stress is applied to a sample, and the resulting strain is measured. eag.com From this, key parameters are determined: the storage modulus (E' or G'), the loss modulus (E'' or G''), and the tangent of the phase angle (tan δ). tainstruments.com The storage modulus represents the elastic portion of the material's response (its ability to store energy), while the loss modulus represents the viscous portion (its ability to dissipate energy as heat). eag.com Tan δ, the ratio of loss modulus to storage modulus, is a measure of the material's damping capacity. eag.com

| DMA Parameter | Description | Significance for TFVE Polymers |

|---|---|---|

| Storage Modulus (E') | Measures the stored energy, representing the elastic behavior or stiffness of the material. | Indicates the rigidity of the polymer network below and above its Tg. |

| Loss Modulus (E'') | Measures the energy dissipated as heat, representing the viscous behavior. | The peak of the loss modulus is often used to define the glass transition temperature (Tg). |

| Tan Delta (tan δ) | The ratio of E''/E'. It is a measure of damping or energy dissipation. | The peak of the tan δ curve is a sensitive indicator of the glass transition temperature and can reveal information about molecular mobility. |

Other Advanced Analytical Techniques

Beyond the primary thermal and mechanical analyses, a range of other techniques are essential for a full structural and morphological characterization of ethyl trifluorovinyl ether polymers.

Elemental Analysis : This is a fundamental technique used to determine the mass fractions of elements (carbon, hydrogen, fluorine) within a compound. For novel monomers like this compound and their resulting polymers, elemental analysis provides crucial validation of the chemical structure and purity by comparing the experimentally determined elemental composition with the theoretically calculated values. acs.org It serves as a confirmation that the synthesis and polymerization have yielded the correct, expected material.

Ion-Exchange Chromatography (IEC) : IEC is a chromatographic method that separates ions and polar molecules based on their affinity to an ion exchanger. longdom.org It operates by reversibly binding charged molecules to a solid stationary phase that has an opposite charge. mdpi.com While poly(Et-TFVE) is a neutral polymer, its synthesis via aqueous emulsion polymerization often employs ionic redox initiators, such as potassium persulfate and sodium bisulfite. utoronto.ca IEC could therefore be a valuable tool in the purification process to detect and remove any residual ionic initiator species or byproducts from the final polymer, ensuring high purity.

Wide-Angle X-ray Diffraction (WAXD) : WAXD is a technique used to study the atomic-level structure of materials. It is particularly effective for determining the degree of crystallinity in a polymer. youtube.com Crystalline regions within a polymer produce sharp diffraction peaks at specific angles, whereas amorphous regions produce a broad, diffuse "halo". youtube.comresearchgate.net Given that DSC analysis shows poly(Et-TFVE) has a very low glass transition temperature (around -60°C) and it exists as a viscous liquid at room temperature, it is considered to be a largely amorphous polymer. utoronto.caeag.com WAXD analysis would be expected to confirm this, showing a broad amorphous halo characteristic of a non-crystalline material, which is consistent with the properties observed for other amorphous perfluorocyclobutyl (PFCB) and fluorinated arylene vinylene ether (FAVE) polymers. clemson.edunsf.gov

Computational and Theoretical Investigations of Ethyl Trifluorovinyl Ether and Its Derivatives

Molecular Orbital (MO) Theory Applications

Molecular Orbital (MO) theory is a fundamental framework for describing the electronic structure of molecules. pressbooks.publibretexts.org Unlike theories that localize electrons in specific bonds, MO theory posits that atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. libretexts.org These molecular orbitals are classified as bonding or antibonding, indicating their effect on molecular stability. pressbooks.pub For derivatives of ethyl trifluorovinyl ether, semi-empirical MO theories have been successfully applied to predict molecular conformations. jkps.or.kr These applications provide crucial insights into the molecule's electronic configuration and stability. pressbooks.pub

Extended Hückel Theory (EHT) and CNDO/2 Calculations

Extended Hückel Theory (EHT) and Complete Neglect of Differential Overlap (CNDO/2) are semi-empirical quantum chemistry methods that have been instrumental in studying fluorinated ethers. jkps.or.krwikipedia.org EHT, an extension of the simpler Hückel method, includes all valence electrons (both σ and π) in its calculations, allowing it to determine the relative energies of different geometrical configurations. wikipedia.org

In a notable study on 2,2,2-trifluoroethyl vinyl ether, a derivative of this compound, both EHT and CNDO/2 calculations were performed to determine its conformation and theoretical dipole moment. jkps.or.kr The results from these calculations were then compared with infrared spectrum data, showing good agreement. jkps.or.kr These computational methods are often used as a preliminary step for more advanced ab initio quantum chemistry methods. wikipedia.org

The calculations for 2,2,2-trifluoroethyl vinyl ether aimed to establish its stable conformations and distinguish between possible isomers arising from internal rotation. jkps.or.kr The total energy was determined as a sum of terms for each electron, without explicitly including electron-electron repulsions. wikipedia.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry for investigating the electronic structure of molecules. wikipedia.org It is used to determine the properties of many-electron systems by using functionals of the spatially dependent electron density. wikipedia.org